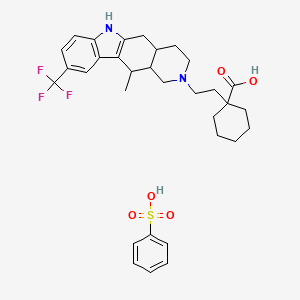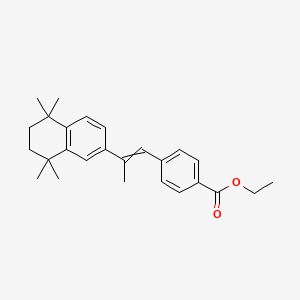![molecular formula C23H30Cl2NNa2O6P B14801751 disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate](/img/structure/B14801751.png)
disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Estramustine phosphate sodium is synthesized through a multi-step process that involves the esterification of estradiol with a nitrogen mustard derivative. The key steps include:
Esterification: Estradiol is reacted with bis(2-chloroethyl)carbamate to form estramustine.
Phosphorylation: The resulting estramustine is then phosphorylated to produce estramustine phosphate.
Industrial Production Methods
In industrial settings, the production of estramustine phosphate sodium involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:
Reaction Control: Maintaining optimal temperature and pH levels to facilitate the esterification and phosphorylation reactions.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
Estramustine phosphate sodium undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release estradiol and nitrogen mustard derivatives.
Oxidation: It can undergo oxidation to form estromustine, an oxidized isomer of estramustine.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from these reactions include estradiol, estromustine, and various nitrogen mustard derivatives .
科学研究应用
Estramustine phosphate sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the interactions between estrogens and nitrogen mustards.
Biology: Investigated for its effects on cellular microtubule dynamics and its ability to interfere with cell division.
Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems.
作用机制
Estramustine phosphate sodium exerts its effects through a dual mechanism:
Hormonal Action: The estrogen component binds to estrogen receptors, leading to a decrease in testosterone levels and inhibition of prostate cancer cell growth.
Cytotoxic Action: The nitrogen mustard component alkylates DNA and other cellular components, causing DNA damage and cell death.
The compound interferes with microtubule dynamics, disrupting cell division and leading to apoptosis in rapidly dividing cancer cells .
相似化合物的比较
Estramustine phosphate sodium is unique due to its dual action as both an estrogen and a nitrogen mustard. Similar compounds include:
Estradiol: Primarily an estrogen with no cytotoxic properties.
Nitrogen Mustard Derivatives: Such as mechlorethamine, which are purely cytotoxic agents without hormonal effects.
Estramustine phosphate sodium stands out because it combines the properties of both types of compounds, making it particularly effective in the treatment of hormone-sensitive cancers .
属性
分子式 |
C23H30Cl2NNa2O6P |
|---|---|
分子量 |
564.3 g/mol |
IUPAC 名称 |
disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate |
InChI |
InChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/q;2*+1/p-2/t18?,19?,20?,21?,23-;;/m0../s1 |
InChI 键 |
IIUMCNJTGSMNRO-UYPXVKGESA-L |
手性 SMILES |
C[C@]12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] |
规范 SMILES |
CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14801670.png)
![Dichlorocopper;[(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]thiourea](/img/structure/B14801676.png)
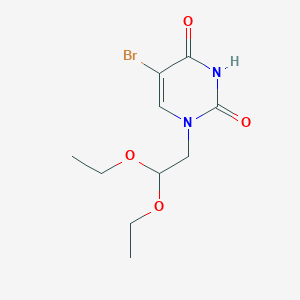
![Methyl 5-[6-(2,2-dimethylpropanoyloxymethyl)benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14801685.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(naphthalen-1-yloxy)acetyl]acetohydrazide](/img/structure/B14801691.png)
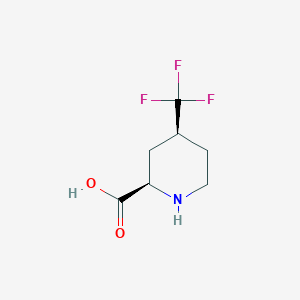
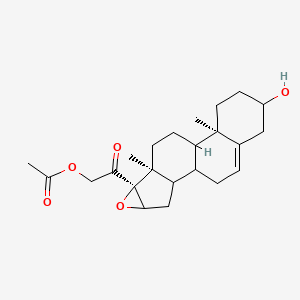
![1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene](/img/structure/B14801699.png)
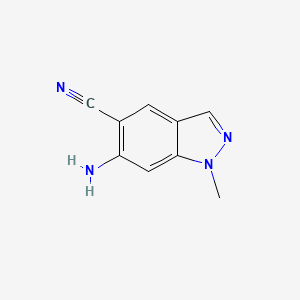
![tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B14801705.png)
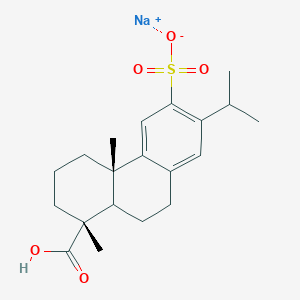
![5-bromo-N'-[(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide](/img/structure/B14801721.png)
